3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine
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Overview
Description
3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine typically involves the construction of the pyridine and pyrrolidine rings followed by their functionalization. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired product . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated pyrrolidine derivatives.
Scientific Research Applications
3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the interactions of heterocyclic compounds with biological targets.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
Pyridine: A six-membered nitrogen-containing aromatic ring.
Methylpyridine: Pyridine substituted with a methyl group.
Uniqueness
3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine is unique due to the combination of both pyridine and pyrrolidine rings in its structure. This dual-ring system provides a versatile scaffold for designing compounds with diverse biological activities and chemical properties .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-methyl-4-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-8-5-11(13-6-8)10-3-4-12-7-9(10)2/h3-4,7-8,11,13H,5-6H2,1-2H3 |
InChI Key |
UEPNQQXTKRMOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=C(C=NC=C2)C |
Origin of Product |
United States |
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